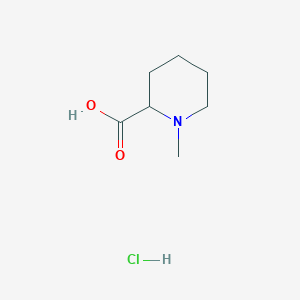

1-methylpiperidine-2-carboxylic Acid Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENMKHNMVUDRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948117 | |

| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25271-35-6 | |

| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathway for 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride

For researchers, scientists, and professionals in drug development, this compound, also known as N-methylpipecolic acid hydrochloride, is a valuable building block in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

There are three principal synthetic routes for the preparation of this compound:

-

N-methylation of Piperidine-2-carboxylic Acid (Pipecolic Acid): This is a direct approach where the secondary amine of piperidine-2-carboxylic acid is methylated.

-

Hydrolysis of 1-Methylpiperidine-2-carbonitrile: This method involves the conversion of a nitrile group into a carboxylic acid under acidic conditions.

-

Reductive Methylation of a Pyridine Precursor: This industrial-scale approach begins with the reduction of a pyridine ring, followed by the introduction of the methyl group.

The following sections provide a detailed examination of each of these pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis pathways, allowing for a clear comparison of reaction conditions and yields.

Table 1: N-methylation of Piperidine-2-carboxylic Acid

| Parameter | Value | Reference |

| Starting Material | Piperidine-2-carboxylic acid | [1] |

| Methylating Agent | Methyl iodide | [1] |

| Base | Sodium hydride | [1] |

| Solvent | Dry Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0°C to 25°C | [1] |

| Reaction Time | 12 hours | [1] |

| Acidification | 6N HCl | [1] |

Table 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile

| Parameter | Value | Reference |

| Starting Material | 1-Methylpiperidine-2-carbonitrile | [1] |

| Reagent | 6N Hydrochloric acid | [1] |

| Reaction Temperature | 100 ± 5°C (reflux) | [1] |

| Reaction Time | 5 hours | [1] |

| Final Product Yield | 2.1 kg from 2.0 kg starting material | [1] |

Table 3: Reductive Methylation of Picolinic Acid Derivative

| Parameter | Value | Reference |

| Starting Material | Picolinic acid-2,6-xylidide | [2] |

| Hydrogenation Catalyst | 3% Platinum on carbon | [2] |

| Hydrogenation Pressure | 10 atmospheres | [2] |

| Hydrogenation Temperature | 90°-100° C | [2] |

| Methylating Agent | Formaldehyde (paraformaldehyde) | [2] |

| Final Product Yield | 92% | [2] |

| Melting Point | 262°-264° C | [2] |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis pathways.

Protocol 1: N-methylation of Piperidine-2-carboxylic Acid[1]

-

Dissolution: Dissolve 1.5 kg of piperidine-2-carboxylic acid in 10.0 L of dry tetrahydrofuran (THF).

-

Methylation: Cool the solution to 0°C and add 2.2 equivalents of methyl iodide dropwise. Subsequently, add 1.1 equivalents of sodium hydride.

-

Reaction: Stir the reaction mixture at 25°C for 12 hours.

-

Acidification and Isolation: Quench the reaction with 6N HCl and evaporate the solvent. Recrystallize the resulting residue from an ethanol/ether mixture to yield this compound.

Protocol 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile[1]

-

Reaction Setup: In a 50 L reactor, combine 2.0 kg of 1-methylpiperidine-2-carbonitrile with 16.0 L of 6N hydrochloric acid.

-

Hydrolysis: Heat the mixture to 100 ± 5°C under reflux for 5 hours.

-

Workup: After the reaction, remove the solvent via reduced-pressure distillation.

-

Purification: Treat the residue with 20.0 L of ethanol under reflux, then cool and filter to remove inorganic salts. The mother liquor is distilled again, and the resulting solid is recrystallized using ethanol and methyl tert-butyl ether to obtain 2.1 kg of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Protocol 3: Reductive Methylation of Picolinic Acid-2,6-xylidide[2]

-

Hydrogenation: Charge an autoclave with 68 parts by weight of picolinic acid-2,6-xylidide, 275 parts by weight of 99% ethanol, 31 parts by weight of 36% hydrochloric acid, and 1 part by weight of carbon containing 3% platinum as a catalyst. Carry out the hydrogenation at 10 atmospheres of hydrogen gas pressure and a temperature of 90°-100°C for approximately 2 hours.

-

Reductive Methylation: Following hydrogenation, subject the resulting piperidine carboxylic acid xylidide hydrochloride to catalytic reductive methylation using formaldehyde.

-

Isolation and Purification: After filtering off the catalyst, add 150 parts by weight of 99% ethanol. Distill off 300 parts by weight of ethanol to remove water through azeotropic distillation. Cool the ethanol solution to approximately 0°C to crystallize the product.

-

Final Product: Filter the crystallized product, wash with acetone, and dry at 100°C to obtain the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide with a yield of 92%. The final product has a melting point of 262°-264°C.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Caption: N-methylation of Piperidine-2-carboxylic Acid.

Caption: Hydrolysis of 1-Methylpiperidine-2-carbonitrile.

Caption: Reductive Methylation of a Pyridine Precursor.

References

IUPAC name for 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

An In-depth Technical Guide to 1-methylpiperidine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that has garnered attention in medicinal chemistry and organic synthesis. As a derivative of piperidine, a common scaffold in pharmaceuticals, it serves as a valuable building block for the creation of more complex molecules, including analgesics and anti-inflammatory drugs.[1] Its structure, featuring a chiral center, a tertiary amine, and a carboxylic acid, makes it a versatile intermediate for developing novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, spectral characteristics, and biological significance.

Nomenclature and Chemical Structure

The nomenclature and structural details of the compound are fundamental for its identification and characterization.

-

IUPAC Name : 1-methylpiperidine-2-carboxylic acid;hydrochloride.[3] An alternative IUPAC name is 1-methyl-2-piperidinecarboxylic acid hydrochloride.[4]

-

Synonyms : N-Methyl-DL-pipecolic acid hydrochloride, 1-Methyl-piperidine-2-carboxylic acid hydrochloride.[3]

-

Molecular Formula : C₇H₁₄ClNO₂.[3]

-

Chemical Structure : The molecule consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid group at position 2. The hydrochloride salt is formed by the protonation of the tertiary amine.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 179.64 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 208-210 °C | [5] |

| Boiling Point (Predicted) | 246.1 ± 33.0 °C | [5] |

| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [5] |

| Solubility | Slightly soluble in methanol and water | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. The following are detailed protocols for two common methods.

Method 1: Hydrolysis of 1-methylpiperidine-2-carbonitrile

This method involves the acid-catalyzed hydrolysis of a nitrile precursor.[1]

Experimental Protocol:

-

Reaction Setup : Combine 1-methylpiperidine-2-carbonitrile (2.0 kg) and 6N hydrochloric acid (16.0 L) in a 50 L reactor.[1]

-

Heating : Heat the mixture to 100 ± 5°C and maintain it under reflux for 5 hours.[1]

-

Solvent Removal : After the reaction is complete, remove the solvent via reduced-pressure distillation.[1]

-

Purification : Treat the residue with ethanol (20.0 L) under reflux, then cool the mixture. Filter the solution to remove inorganic salts.[1]

-

Crystallization : Distill the mother liquor again. Recrystallize the resulting solid from ethanol and methyl tert-butyl ether to yield the final product.[1]

Caption: Workflow for the synthesis of this compound.

Method 2: Methylation of Piperidine-2-carboxylic Acid

This protocol involves the N-methylation of the parent piperidine carboxylic acid followed by acidification.[1]

Experimental Protocol:

-

Dissolution : Dissolve piperidine-2-carboxylic acid (1.5 kg) in dry tetrahydrofuran (THF, 10.0 L).[1]

-

Methylation : Cool the solution to 0°C and add methyl iodide (2.2 eq) dropwise. Subsequently, add sodium hydride (1.1 eq). Stir the reaction mixture at 25°C for 12 hours.[1]

-

Acidification and Quenching : Quench the reaction mixture with 6N HCl.[1]

-

Isolation : Evaporate the solvent. Recrystallize the residue from an ethanol/ether mixture to obtain this compound.[1]

Spectral Characteristics

-

¹H NMR : The spectrum would be expected to show a singlet for the N-methyl protons. The protons on the piperidine ring would appear as complex multiplets. The carboxylic acid proton would likely be a broad singlet, though its visibility can depend on the solvent used.

-

¹³C NMR : The carbonyl carbon of the carboxylic acid group is expected to appear in the range of 160-185 ppm.[6] Signals for the N-methyl carbon and the carbons of the piperidine ring would also be present.

-

Infrared (IR) Spectroscopy : A strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid would be expected. A strong C=O stretching vibration should be visible, typically for acid salts below 1600 cm⁻¹.[6]

Biological Activity and Applications

This compound is a compound of significant interest in drug discovery and development.

-

Pharmaceutical Intermediate : It is a key building block in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.[1]

-

Enzyme Inhibition : The compound has been investigated as a potential Angiotensin-Converting Enzyme (ACE) inhibitor, which suggests applications in cardiovascular therapeutics.[1]

-

Antibiotic Properties : Some studies indicate it may possess antibiotic activity by binding to bacterial ribosomes and inhibiting protein synthesis.[1]

-

Stereochemistry : The biological activity is highly dependent on its stereochemistry. The (S)-enantiomer is crucial for effective binding to biological targets like enzymes and receptors when compared to the (R)-enantiomer or racemic mixtures.[1]

Caption: Generalized role as an enzyme inhibitor.

Conclusion

This compound is a versatile chemical entity with significant applications in pharmaceutical development and organic synthesis. Its well-defined structure, coupled with established synthetic protocols, makes it an accessible and valuable intermediate for researchers. The compound's potential biological activities, including enzyme inhibition and antibiotic effects, underscore its importance in the ongoing search for new therapeutic agents. Further investigation into its specific mechanisms of action and the development of stereoselective syntheses will continue to be important areas of research.

References

- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 25271-35-6 [sigmaaldrich.com]

- 5. This compound CAS#: 7730-87-2 [chemicalbook.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

Molecular structure and weight of 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

An Essential Chiral Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-methylpiperidine-2-carboxylic acid hydrochloride, a pivotal chiral intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, and established experimental protocols.

Core Molecular and Physical Properties

This compound is a piperidine derivative recognized for its utility as a versatile building block in the synthesis of complex organic molecules.[1] Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of chemical reactions.[1] The compound is a white crystalline solid.[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2][3][4] |

| Molecular Weight | ~179.64 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 179.0713064 Da | [2][4] |

| Melting Point | 208-210°C | [1][6] |

| Boiling Point (Predicted) | 246.1 ± 33.0 °C | [6] |

| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in methanol and water. | [1][6] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [6][7] |

Structural Representation

The molecular structure consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid group at position 2.[1]

Caption: Molecular Structure of this compound.

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been documented, primarily involving the methylation of piperidine-2-carboxylic acid or the hydrolysis of a nitrile precursor.

Method 1: N-Methylation of Piperidine-2-carboxylic Acid

This protocol involves the direct methylation of piperidine-2-carboxylic acid followed by acidification to form the hydrochloride salt.

Experimental Workflow:

Caption: N-Methylation Synthesis Workflow.

Detailed Steps:

-

Dissolve piperidine-2-carboxylic acid (1.5 kg) in dry tetrahydrofuran (THF, 10.0 L).

-

Add methyl iodide (2.2 equivalents) dropwise at 0°C.

-

Subsequently, add sodium hydride (1.1 equivalents).

-

Stir the reaction mixture at 25°C for 12 hours.

-

Quench the reaction with 6N HCl.

-

Evaporate the solvent.

-

Recrystallize the resulting residue from an ethanol/ether mixture to yield the final product.[1]

Method 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile

This industrial-scale method utilizes the hydrolysis of a nitrile precursor under acidic conditions.

Experimental Workflow:

Caption: Hydrolysis Synthesis Workflow.

Detailed Steps:

-

Combine 1-methylpiperidine-2-carbonitrile (2.0 kg) with 6N hydrochloric acid (16.0 L) in a suitable reactor.

-

Heat the mixture to 100 ± 5°C and maintain it under reflux for 5 hours.

-

After the reaction, remove the solvent via reduced-pressure distillation.

-

Treat the residue with ethanol (20.0 L) under reflux, then cool the mixture and filter it to isolate inorganic salts.

-

Distill the mother liquor again.

-

Recrystallize the resulting solid using ethanol and methyl tert-butyl ether to obtain the final product.[1]

Biological Activity and Applications

This compound is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. It is a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1]

Key Biological Roles:

-

Enzyme Inhibition: It has been shown to act as an inhibitor of Angiotensin-Converting Enzyme (ACE), which plays a role in blood pressure regulation.[1]

-

Antibiotic Properties: The compound can inhibit bacterial growth by disrupting protein synthesis.[1]

-

Neuroscience: Its derivatives have been investigated for their effects on nicotinic acetylcholine receptors and their potential in developing treatments for conditions like migraines by targeting serotonin receptors.[1]

-

Asymmetric Synthesis: The chirality of the (S)-enantiomer is crucial for its specific binding to biological targets, making it valuable in the synthesis of enantioselective drugs.[1]

The relationship between its structure and function underscores its importance as a scaffold in drug design.

Caption: Applications and Biological Activities.

References

- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 136312-85-1 [m.chemicalbook.com]

- 4. This compound | C7H14ClNO2 | CID 2778261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 7730-87-2 [chemicalbook.com]

- 7. This compound | 25271-35-6 [sigmaaldrich.com]

The Piperidine Nucleus: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine Derivatives in Research

The piperidine scaffold, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its journey from a natural product isolate to a "privileged scaffold" in modern drug discovery is a testament to its remarkable structural and functional versatility. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and profound impact of piperidine derivatives in therapeutic innovation. We will delve into the key milestones of its history, present quantitative data on its diverse biological activities, provide detailed experimental protocols for the synthesis of landmark piperidine-containing drugs, and visualize the intricate signaling pathways through which these molecules exert their effects.

A Historical Voyage: From Pepper to Prescription

The story of piperidine begins in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by reacting piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid.[1] This discovery was independently corroborated by the French chemist Auguste Cahours in 1852, who is credited with naming the compound.[1] For decades, piperidine remained a chemical curiosity, primarily obtained from its natural source.

A significant leap forward came with the advent of modern synthetic chemistry. The industrial production of piperidine is now predominantly achieved through the hydrogenation of pyridine, a process that allows for large-scale and cost-effective synthesis.[1] This accessibility paved the way for the systematic exploration of piperidine's chemical space and its eventual incorporation into a vast array of bioactive molecules.

The 20th century witnessed the rise of piperidine derivatives as indispensable therapeutic agents. A timeline of key discoveries highlights the expanding role of this versatile scaffold:

-

1944: The amphetamine derivative methylphenidate, later marketed as Ritalin, is synthesized by Ciba chemist Leandro Panizzon. It would become a frontline treatment for Attention Deficit Hyperactivity Disorder (ADHD).

-

1955: The FDA approves Ritalin for various neuropsychiatric conditions.[2]

-

1959: Dr. Paul Janssen synthesizes fentanyl, an exceptionally potent opioid analgesic that would revolutionize pain management and anesthesia.[3][4]

-

1960s: Fentanyl is introduced into medical practice as an intravenous anesthetic under the brand name Sublimaze.[3][4]

-

Mid-1990s: The development of the Duragesic patch allows for the transdermal delivery of fentanyl for chronic pain management.[3][4]

This is just a glimpse into the rich history of piperidine in medicine. The piperidine motif is now a cornerstone in the development of drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.

Quantitative Insights: A Comparative Look at Biological Activity

The therapeutic success of piperidine derivatives stems from their ability to interact with a diverse range of biological targets with high affinity and specificity. The following tables summarize key quantitative data, providing a comparative analysis of the potency of various piperidine-containing compounds across different therapeutic areas.

Anticancer Activity of Piperidine Derivatives

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[5]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81[6] |

| MGC803 | Gastric | 1.09[6] | |

| MCF-7 | Breast | 1.30[6] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50)[7] |

| HT29 | Colon | 4.1 (GI50)[7] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50)[7] | |

| Novel Piperidine Hybrid | A-549 | Lung | 15.94[8] |

| MCF-7 | Breast | 22.12[8] | |

| RAJI | MDA-MB-231 | Triple-Negative Breast | 20 (µg/mL)[8] |

| MDA-MB-468 | Triple-Negative Breast | 25 (µg/mL)[8] | |

| Benzenesulfonamide Derivative | MCF-7 | Breast | 0.08[9] |

| HepG2 | Liver | 0.186[9] |

Neuroreceptor Binding Affinity of Piperidine Derivatives

Piperidine-based structures are central to the development of drugs targeting the central nervous system, including antipsychotics and analgesics. Their binding affinities (Ki) for various neuroreceptors are crucial determinants of their therapeutic effects and side-effect profiles.

Antipsychotic Receptor Binding Affinities (Ki, nM)

| Drug | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |

| Haloperidol | High Affinity | Moderate Affinity[10] |

| Risperidone | High Affinity (3 nM) | Very High Affinity (0.6 nM)[11] |

Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| Fentanyl | 0.135 ± 0.018 | 174 ± 12 | 220 ± 18 |

| Acetylfentanyl | 4.28 ± 0.51 | 860 ± 200 | 5700 ± 1300 |

| Butyryl fentanyl | 0.405 ± 0.055 | 215 ± 45 | 317 ± 52 |

Sigma-1 (σ1) Receptor Binding Affinities (Ki, nM)

| Compound ID | N-Substituent | σ1 Receptor Affinity |

| 18a | Methyl | 7.9[12] |

| 18b | Ethyl | 89.4[12] |

| 13a | Tosyl | 108[12] |

| 4a | H | 165[12] |

Acetylcholinesterase (AChE) Inhibition by Piperidine Derivatives

Piperidine derivatives are prominent in the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase.

| Compound | AChE IC50 |

| Donepezil | 5.7 nM[13] |

| Donepezil Analog 8t | 0.0018 µM (vs. HsAChE)[14] |

| Donepezil Analog 8b | 0.021 µM (vs. EeAChE)[14] |

| N-benzylpiperidine carboxamide 28 | 0.41 µM[15] |

| N-benzylpiperidine carboxamide 20 | 5.94 µM[15] |

| Benzamide Derivative 5d | 13 nM[16] |

Key Experimental Protocols: Synthesizing Landmark Piperidine Drugs

The following section details the methodologies for the synthesis of several key piperidine-containing pharmaceuticals. These protocols are provided for informational purposes and should be performed by qualified chemists in a properly equipped laboratory.

Synthesis of Fentanyl

Fentanyl can be synthesized via a multi-step process starting from N-Boc-4-piperidinone.

Step 1: Reductive Amination to form Intermediate 2 N-Boc-4-piperidinone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) are dissolved in dichloromethane and cooled in an ice bath. Sodium triacetoxyborohydride (STAB) (15.06 mmol) is added portion-wise. The mixture is stirred and allowed to come to room temperature overnight. The reaction is then quenched with 2M NaOH, and the organic layer is extracted with dichloromethane.

Step 2: Acylation to form Intermediate 3 Intermediate 2 (3.84 mmol) and diisopropylethylamine (7.67 mmol) are dissolved in dichloromethane and cooled in an ice bath. Propionyl chloride (7.67 mmol) is added dropwise, and the mixture is stirred at room temperature overnight. The reaction is worked up by adding water and extracting the organic layer.

Step 3: BOC Deprotection to form Amine 4 Intermediate 3 is deprotected using 4M HCl in 1,4-dioxane to yield the amine 4.

Step 4: Alkylation to form Fentanyl Free Base 5 Amine 4 is then alkylated to produce the fentanyl free base.

Step 5: Salt Formation Fentanyl HCl can be formed using methanolic HCl in diethyl ether/isopropanol, and fentanyl citrate can be formed using citric acid in isopropanol.

Synthesis of Risperidone

Risperidone can be synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Procedure: A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 eq.) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq.) is refluxed in a basic aqueous solution (e.g., sodium carbonate solution). The reaction progress is monitored by TLC. Upon completion, the crude risperidone is isolated.

Synthesis of Haloperidol

Haloperidol can be synthesized via the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with γ-chloro-4-fluorobutyrophenone.

Procedure: 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with γ-chloro-4-fluorobutyrophenone in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF). The reaction mixture is heated to drive the reaction to completion. After workup and purification, haloperidol is obtained.

Visualizing the Mechanism: Signaling Pathways of Piperidine Derivatives

The therapeutic effects of piperidine-containing drugs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key piperidine derivatives.

Haloperidol, a typical antipsychotic, primarily exerts its effects by acting as an antagonist at dopamine D2 receptors.[17] This blockade prevents the inhibitory action of dopamine on adenylyl cyclase, leading to a complex downstream signaling cascade that ultimately results in the alleviation of psychotic symptoms.

Risperidone, an atypical antipsychotic, exhibits a dual antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[18] Its antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[18] The blockade of 5-HT2A receptors is believed to increase dopamine release in other brain regions, which may contribute to its improved side-effect profile and efficacy against negative symptoms compared to typical antipsychotics.[19]

Fentanyl exerts its potent analgesic effects as an agonist of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[20] Upon binding, it activates the inhibitory Gi/o protein, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[7] This signaling cascade also modulates ion channels, causing hyperpolarization of neurons and a reduction in the transmission of pain signals.[7]

Conclusion

The journey of the piperidine nucleus from its discovery in black pepper to its current status as a cornerstone of pharmaceutical research is a compelling narrative of scientific progress. Its simple yet versatile structure has provided a foundation for the development of a multitude of life-changing medications. The continued exploration of piperidine's vast chemical space, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to unlock new therapeutic avenues and address unmet medical needs. This guide serves as a testament to the enduring legacy and future potential of piperidine derivatives in the relentless pursuit of human health.

References

- 1. guardianrecovery.com [guardianrecovery.com]

- 2. fda.gov [fda.gov]

- 3. workithealth.com [workithealth.com]

- 4. news-medical.net [news-medical.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Haloperidol - Wikipedia [en.wikipedia.org]

- 11. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Psychedelics research in rodents has a behavior problem | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

An In-depth Technical Guide on the Biological Activity of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral derivative of pipecolic acid, has emerged as a compound of interest in medicinal chemistry and pharmacological research. While comprehensive biological data for this specific molecule remains limited in publicly accessible literature, its structural similarity to known bioactive compounds suggests potential activities as an angiotensin-converting enzyme (ACE) inhibitor, an antimicrobial agent, and a modulator of neurotransmitter systems. This technical guide consolidates the available qualitative information and provides detailed, standardized experimental protocols for investigating these potential biological activities. Furthermore, it presents illustrative quantitative data from structurally related compounds to offer a framework for interpreting potential results. Visualizations of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a small molecule with the molecular formula C₇H₁₄ClNO₂. Its structure, featuring a piperidine ring, a carboxylic acid group, and a methyl group on the nitrogen atom, makes it a valuable scaffold in synthetic and medicinal chemistry. The chirality of the molecule, specifically the (S)-enantiomer, is often crucial for its interaction with biological targets. This guide explores the putative biological activities of this compound and provides the necessary technical details for its further investigation.

Potential Biological Activities and Mechanisms of Action

Based on existing literature for analogous structures, (S)-1-methylpiperidine-2-carboxylic acid hydrochloride is hypothesized to exhibit the following biological activities:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: The structural resemblance to proline, a key component of many ACE inhibitors, suggests that it may interfere with the renin-angiotensin system, a critical regulator of blood pressure.

-

Antimicrobial Activity: Piperidine derivatives are known to possess antimicrobial properties. It is plausible that this compound could inhibit the growth of various microbial species.

-

Neurotransmitter System Modulation: The pipecolic acid backbone is structurally related to neuromodulators. This suggests potential interactions with neurotransmitter receptors, such as serotonin receptors, which could have implications for neurological and psychiatric conditions.

Quantitative Data on Structurally Related Compounds

| Compound Class | Biological Activity | Assay Type | Endpoint | Value | Reference Organism/Enzyme |

| N-Methylpipecolic Acid Derivatives | ACE Inhibition | Enzyme Inhibition Assay | IC₅₀ | 2.6 nM - 9900 nM | Swine Renal ACE |

| Pipemidic Acid Derivatives | Antimicrobial | Broth Microdilution | MIC | 0.98 - 7.81 µg/mL | Proteus mirabilis, Salmonella typhimurium, Escherichia coli |

| Aplysinopsin Derivatives (indole-containing) | Serotonin Receptor Binding | Radioligand Binding Assay | Kᵢ | 46 nM | Human 5-HT₂C Receptor |

Note: These values are for structurally related but different compounds and should be considered as illustrative examples of the potential efficacy that could be investigated for (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Detailed Experimental Protocols

The following sections provide detailed methodologies for assessing the potential biological activities of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes an in vitro assay to determine the ACE inhibitory activity of the target compound using hippuryl-histidyl-leucine (HHL) as a substrate. The amount of hippuric acid (HA) produced is quantified spectrophotometrically.[1][2][3][4][5][6]

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Sodium borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)

-

(S)-1-methylpiperidine-2-carboxylic acid hydrochloride (test compound)

-

Captopril (positive control)

-

1 M HCl

-

Ethyl acetate

-

Pyridine

-

Benzene sulfonyl chloride

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in the sodium borate buffer to a final concentration of 2.5 mU/mL.

-

Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of the test compound in the appropriate solvent (e.g., water or DMSO) and create a series of dilutions.

-

Prepare a stock solution of captopril for use as a positive control.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 25 µL of the ACE solution.

-

Add 50 µL of either the test compound dilution, positive control, or buffer (for the control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of 1 M HCl.

-

Add 400 µL of pyridine and 200 µL of benzene sulfonyl chloride to each well. Mix thoroughly.

-

Measure the absorbance at 410 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etflin.com [etflin.com]

- 4. researchgate.net [researchgate.net]

- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 6. Mechanism & inhibition kinetics of bioassay-guided fractions of Indian medicinal plants and foods as ACE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Key differences between 1-methylpiperidine-2-carboxylic Acid and its hydrochloride salt.

An In-depth Technical Guide to 1-methylpiperidine-2-carboxylic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-methylpiperidine-2-carboxylic acid and its hydrochloride salt, focusing on their chemical properties, structural differences, and practical implications for research and development.

Core Chemical and Physical Differences

1-methylpiperidine-2-carboxylic acid is an α-amino acid, and in its neutral solid state, it exists as a zwitterion (an internal salt). The hydrochloride salt is the product of reacting this compound with hydrochloric acid, which protonates the tertiary amine, forming a positively charged ammonium group and introducing a chloride counter-ion. This fundamental difference in structure leads to significant variations in their physical and chemical properties.

The primary advantages of converting the zwitterionic free acid to its hydrochloride salt in a pharmaceutical context are improved stability, handling characteristics, and aqueous solubility[1]. The salt form is generally less prone to degradation, has a longer shelf life, and is often easier to formulate into aqueous solutions for administration or further reactions[1][2].

Data Presentation: Comparative Properties

The following table summarizes the key quantitative and qualitative differences between the two forms.

| Property | 1-methylpiperidine-2-carboxylic Acid (Zwitterion) | 1-methylpiperidine-2-carboxylic Acid HCl | Reference(s) |

| IUPAC Name | 1-methylpiperidine-2-carboxylic acid | 1-methylpiperidine-2-carboxylic acid;hydrochloride | [3][4] |

| Synonyms | N-Methyl DL-Pipecolic Acid, Methylpipecolic acid | (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | [3][5] |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [3][5][6] |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol | [3][5][6] |

| Appearance | White to light yellow powder/crystal (Predicted) | White crystalline solid | [5] |

| Melting Point | Not available | 208-210 °C | [5][7] |

| Solubility | Expected to be soluble in water. | Slightly soluble in water and methanol. | [5][7] |

| pKa (Predicted) | pKa₁ (COOH) ~2-3; pKa₂ (tertiary amine) ~9.7 | pKa (COOH) ~2-3 | [8][9] |

| Stability | Generally stable, but may be more reactive. | Offers enhanced stability over the free base form. | [1] |

| Hygroscopicity | Lower | Can be hygroscopic, dependent on crystalline form. | [10][11] |

| Storage | Standard room temperature. | Sealed in a dry environment, room temperature. | [7][12] |

Structural and Chemical Relationship

The interconversion between the free zwitterion and its hydrochloride salt is a fundamental acid-base equilibrium. The tertiary amine on the piperidine ring acts as a base, which is protonated by a strong acid like HCl. This relationship is crucial for understanding reaction conditions, purification strategies, and formulation development.

Caption: Acid-base equilibrium between the zwitterionic and hydrochloride salt forms.

Experimental Protocols

Detailed methodologies for the interconversion and analysis of these compounds are critical for reproducible research.

Protocol 1: Conversion of Hydrochloride Salt to Zwitterion

Objective: To isolate the neutral 1-methylpiperidine-2-carboxylic acid from its hydrochloride salt.

Methodology:

-

Dissolution: Dissolve a known quantity of 1-methylpiperidine-2-carboxylic acid hydrochloride in a minimal amount of deionized water.

-

Neutralization: While stirring, slowly add a 1M solution of a suitable base (e.g., sodium hydroxide or sodium bicarbonate) dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH reaches the isoelectric point of the amino acid (typically pH 6-7).

-

Precipitation & Isolation: The zwitterion is typically less soluble in organic solvents than in water. To isolate, one can either concentrate the aqueous solution under reduced pressure to precipitate the product or perform an extraction if a suitable solvent system is known.

-

Washing: If precipitated, filter the solid product and wash with a small amount of cold ethanol or acetone to remove any remaining salts (e.g., NaCl) and water.

-

Drying: Dry the isolated white solid under a vacuum to remove all traces of solvent.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of a prominent chloride peak in ion chromatography would also confirm conversion.

Protocol 2: Synthesis of Hydrochloride Salt from Zwitterion

Objective: To convert the zwitterionic 1-methylpiperidine-2-carboxylic acid into its hydrochloride salt for improved handling or formulation. This protocol is based on a described synthesis method[5].

Methodology:

-

Dissolution: Suspend the 1-methylpiperidine-2-carboxylic acid zwitterion in a suitable organic solvent, such as ethanol or diethyl ether.

-

Acidification: Cool the suspension in an ice bath (0°C). Slowly bubble dry HCl gas through the mixture or add a stoichiometric amount of concentrated hydrochloric acid (e.g., 6N HCl) dropwise with vigorous stirring[5].

-

Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 12 hours) to ensure complete conversion[5].

-

Isolation: The hydrochloride salt will often precipitate from the organic solvent. If it does, collect the solid by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure.

-

Recrystallization: Purify the crude salt by recrystallizing from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid[5][7].

-

Drying: Dry the purified crystals under vacuum.

-

Characterization: Confirm the product's identity and purity via melting point analysis, which should correspond to the literature value (208-210°C)[5][7], and spectroscopic methods.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of the hydrochloride salt, a common procedure in medicinal chemistry and process development[5].

Caption: Workflow for the synthesis and purification of the hydrochloride salt.

Conclusion

The choice between 1-methylpiperidine-2-carboxylic acid and its hydrochloride salt is dictated by the specific application. The hydrochloride salt is often preferred in drug development and formulation due to its superior water solubility, stability, and handling properties[1]. In contrast, the zwitterionic form may be required for specific organic reactions where the free tertiary amine needs to act as a nucleophile or base[13]. A thorough understanding of the distinct characteristics outlined in this guide is essential for researchers to select the appropriate form of the compound, design robust experimental protocols, and ensure the reliability and reproducibility of their results.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 7730-87-2 [m.chemicalbook.com]

- 8. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 9. 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 12. This compound | 25271-35-6 [sigmaaldrich.com]

- 13. reddit.com [reddit.com]

N-Methylpipecolic Acid Hydrochloride: A Technical Guide for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpipecolic acid hydrochloride, a chiral cyclic amino acid derivative, is emerging as a versatile building block and a molecule of interest in medicinal chemistry. Its structural relationship to proline and pipecolic acid, coupled with the presence of a methylated nitrogen, imparts unique physicochemical properties that are being explored for a range of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential research applications of N-methylpipecolic acid hydrochloride, with a focus on its utility in neuroscience, antiviral drug discovery, and as a scaffold in organic synthesis. Detailed experimental protocols, quantitative biological data on related compounds, and elucidated signaling pathways are presented to facilitate further investigation and application of this compound in academic and industrial research settings.

Introduction

N-methylpipecolic acid, the N-methylated derivative of pipecolic acid (a homolog of proline), is a chiral heterocyclic compound that has garnered interest in various fields of chemical and pharmaceutical research. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions. As a secondary amine, the methylated nitrogen atom influences its basicity and lipophilicity compared to its parent compound, pipecolic acid. These structural nuances can significantly impact its biological activity and pharmacokinetic profile, making it a valuable scaffold for the design of novel therapeutic agents. This guide will delve into the known and potential applications of N-methylpipecolic acid hydrochloride, providing researchers with a foundational understanding of its properties and methodologies for its use.

Chemical Properties and Synthesis

N-methylpipecolic acid hydrochloride is a white to off-white crystalline solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-methylpiperidine-2-carboxylic acid hydrochloride (for L-isomer) | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | [2] |

| CAS Number | 41447-18-1 (for L-isomer) | [1] |

| Appearance | White to almost white crystalline powder | |

| Solubility | Soluble in water | [1] |

Synthesis

The synthesis of N-methylpipecolic acid and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the N-methylation of a suitable pipecolic acid precursor.

The synthesis of N-methylpipecolic acid hydrochloride typically starts from a commercially available pipecolic acid derivative, which is then methylated and subsequently converted to its hydrochloride salt.

Caption: General workflow for the synthesis of N-methylpipecolic acid hydrochloride.

This protocol describes the synthesis of a derivative, which can be a precursor to N-methylpipecolic acid.

Materials:

-

Methylpipecolinate hydrochloride

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Acrylonitrile

-

Diethylether (Et₂O)

-

Water (H₂O)

-

Argon atmosphere

Procedure:

-

Suspend methylpipecolinate hydrochloride (1.50 g, 8.35 mmol) in methanol (8 ml) at 0 °C under an argon atmosphere.[3]

-

Add triethylamine (2.31 ml, 16.7 mmol) dropwise to the stirred suspension.[3]

-

Stir the resulting solution for 15 minutes at 0 °C.[3]

-

Add acrylonitrile (0.60 ml, 9.2 mmol) dropwise.[3]

-

After 15 minutes at 0 °C, allow the reaction mixture to warm to room temperature and continue stirring overnight.[3]

-

Remove the solvent by rotary evaporation.[3]

-

Dilute the residue with water (25 ml) and extract with diethylether (3 x 25 ml).[3]

-

The combined organic layers can then be dried and concentrated to yield N-(2-cyanoethyl)-methylpipecolinate, which can be further processed to obtain N-methylpipecolic acid.

Potential Research Applications

N-methylpipecolic acid hydrochloride and its derivatives are being investigated in several key research areas, primarily due to their structural similarity to endogenous molecules and their potential to interact with various biological targets.

Neuroscience and CNS Drug Discovery

Pipecolic acid is a metabolite of lysine found in the mammalian brain and has been suggested to have a role in the central nervous system (CNS).[4] While the direct effects of N-methylpipecolic acid hydrochloride on neurotransmitter systems are not extensively documented, its structural features suggest potential interactions with various CNS targets. The N-methylation can alter the compound's ability to cross the blood-brain barrier and its affinity for receptors and transporters.[5]

Potential areas of investigation include:

-

GABAergic System: Pipecolic acid has been shown to have a weak affinity for GABA-B receptors.[4] The N-methyl derivative could be explored for its modulatory effects on GABAergic neurotransmission.

-

Glycine Receptors: As a cyclic amino acid, it may interact with glycine receptors or transporters.

-

As a Scaffold: Its rigid piperidine ring makes it an attractive scaffold for the synthesis of more complex molecules with CNS activity.

This protocol outlines a general procedure for assessing the binding affinity of N-methylpipecolic acid hydrochloride to a specific brain receptor using a radioligand binding assay.

Materials:

-

Rat brain tissue expressing the receptor of interest

-

Tritiated ligand ([³H]-ligand) specific for the receptor

-

N-methylpipecolic acid hydrochloride (test compound)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a crude membrane fraction from the rat brain tissue.

-

In a series of tubes, add a fixed concentration of the [³H]-ligand and varying concentrations of N-methylpipecolic acid hydrochloride.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free ligand.

-

Wash the filters with ice-cold incubation buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Caption: Workflow for a radioligand receptor binding assay.

Antiviral Drug Discovery

Derivatives of pipecolic acid have shown promise as antiviral agents. For instance, proline and pipecolic acid-based compounds have been developed as allosteric inhibitors of the NS2B/NS3 protease of Dengue and Zika viruses.[6] While specific antiviral data for N-methylpipecolic acid hydrochloride is limited, its scaffold is relevant for the design of novel antiviral compounds.

The following table summarizes the inhibitory activity of some R-configured pipecolic acid-based derivatives against the Dengue virus (DENV) NS2B/NS3 protease.

| Compound | Target | Assay | IC₅₀ (µM) | EC₅₀ (µM) | Reference(s) |

| 24 | DENV NS2B/NS3 Protease | DENV2 protease reporter gene | - | 5.2 | [6] |

| 27 | DENV NS2B/NS3 Protease | DENV2 protease reporter gene | - | 5.1 | [6] |

Note: The structures of compounds 24 and 27 are complex derivatives of pipecolic acid, not N-methylpipecolic acid itself.

A common method to screen for antiviral activity is the plaque reduction assay.

Caption: General workflow for a plaque reduction antiviral assay.

Chiral Building Block in Organic Synthesis

N-methylpipecolic acid hydrochloride, available in its enantiomerically pure forms, is a valuable chiral building block for the synthesis of complex molecules such as pharmaceuticals and natural products.[7][8] The piperidine ring provides a rigid scaffold, and the carboxylic acid and N-methyl groups offer sites for further functionalization.

Examples of its use as a synthetic intermediate include:

-

Synthesis of Local Anesthetics: Pipecolic acid derivatives are key intermediates in the synthesis of certain local anesthetics.[9]

-

Peptidomimetics: Incorporation into peptide chains to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.

-

Alkaloid Synthesis: As a starting material for the total synthesis of various alkaloids containing the piperidine ring system.

Signaling Pathways

While specific signaling pathways directly modulated by N-methylpipecolic acid hydrochloride in mammalian systems are not well-defined, its structural similarity to other biologically active molecules suggests potential interactions. In the context of plant biology, N-hydroxy pipecolic acid (NHP), a related compound, is a key signaling molecule in systemic acquired resistance (SAR). The biosynthesis of NHP involves pipecolic acid, and a methylated form of NHP has been identified.[3]

N-Hydroxy Pipecolic Acid (NHP) Biosynthesis and Signaling in Plants

The NHP pathway in plants provides a conceptual framework for how pipecolic acid derivatives can be involved in signaling.

Caption: Simplified N-hydroxy pipecolic acid (NHP) biosynthesis pathway in plants.

This pathway highlights the enzymatic modifications that pipecolic acid can undergo, suggesting that N-methylpipecolic acid could potentially be a substrate or modulator of similar enzymatic processes in other biological systems.

Conclusion

N-methylpipecolic acid hydrochloride is a compound with significant potential in various areas of research and drug development. Its utility as a chiral building block is well-established, providing access to a diverse range of complex molecules. While its direct biological activities are still under active investigation, its structural characteristics suggest promising avenues for exploration in neuroscience and antiviral research. The detailed protocols and compiled data on related compounds in this guide are intended to serve as a valuable resource for researchers looking to unlock the full potential of this intriguing molecule. Further studies are warranted to elucidate its specific biological targets and mechanisms of action, which will undoubtedly pave the way for its application in the development of novel therapeutics.

References

- 1. CAS 41447-18-1: N-Methyl-L-pipecolic acid | CymitQuimica [cymitquimica.com]

- 2. N-Methyl-L-pipecolic acid | C7H13NO2 | CID 6993266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of pipecolic acid binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CAS 41447-17-0: N-Methyl-D-pipecolic acid | CymitQuimica [cymitquimica.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

An In-Depth Technical Guide to Structural Analogs of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylpiperidine-2-carboxylic acid hydrochloride and its structural analogs. The document details their chemical synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound is a chiral piperidine derivative.[1] Its structure consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid group at position 2.[1] The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for various applications.[1]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol [1] |

| Melting Point | 208–210°C[1] |

| Appearance | White crystalline solid[1] |

| Chirality | Exists as (S) and (R) enantiomers[1] |

Synthesis of this compound and Its Analogs

The synthesis of this compound can be achieved through several methods. A common approach involves the N-methylation of piperidine-2-carboxylic acid.[1] Another method is the hydrolysis of 1-methylpiperidine-2-carbonitrile under acidic conditions.[1]

Experimental Protocol: Synthesis via N-methylation of Piperidine-2-carboxylic Acid

Materials:

-

Piperidine-2-carboxylic acid

-

Dry tetrahydrofuran (THF)

-

Methyl iodide

-

Sodium hydride (NaH)

-

6N Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve piperidine-2-carboxylic acid (1.0 equivalent) in dry THF.

-

Cool the solution to 0°C in an ice bath.

-

Add methyl iodide (2.2 equivalents) dropwise to the solution.

-

Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

Allow the reaction mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Quench the reaction by carefully adding 6N HCl.

-

Remove the THF by rotary evaporation.

-

Recrystallize the resulting solid residue from an ethanol/ether mixture to yield this compound.[1]

Synthesis of Positional Isomers

The synthesis of positional isomers, such as 1-methylpiperidine-4-carboxylic acid hydrochloride, can be achieved by starting with the corresponding isomer of piperidinecarboxylic acid (isonipecotic acid for the 4-carboxylic acid analog) and employing a similar N-methylation strategy, for example, through reductive amination using formaldehyde and a reducing agent like formic acid in the presence of a palladium catalyst.[2]

Biological Activities and Therapeutic Potential

1-Methylpiperidine-2-carboxylic acid and its analogs exhibit a range of biological activities, with potential applications in various therapeutic areas.

Angiotensin-Converting Enzyme (ACE) Inhibition

Certain piperidine carboxylic acid derivatives have been investigated as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE is a well-established strategy for the treatment of hypertension. The carboxylic acid moiety in these compounds can mimic the C-terminal carboxylate of ACE substrates, contributing to their inhibitory activity.

Antimicrobial Activity

Piperidine alkaloids and their synthetic derivatives have demonstrated notable antimicrobial properties against a spectrum of bacteria and fungi. The proposed mechanisms of action include the inhibition of bacterial efflux pumps, disruption of cell division, and interference with nucleic acid synthesis.[3][4] For instance, some piperidine-containing compounds act as efflux pump inhibitors, which can potentiate the effects of conventional antibiotics.[3][5]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The piperidine scaffold is a common feature in many ligands of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity by piperidine-based compounds can have implications for neurological disorders. The interaction with nAChRs is often stereoselective, highlighting the importance of the chiral nature of these analogs.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of 1-methylpiperidine-2-carboxylic acid and its structural analogs from various studies.

Table 1: ACE Inhibitory Activity of Piperidine Carboxylic Acid Analogs

| Compound | Modification | In Vitro IC₅₀ | In Vivo Activity |

| Captopril (Reference) | - | Potent | Orally active |

| Enalapril (Reference) | - | Potent | Orally active prodrug |

| Bicyclic Amino Acid Analogs | Proline replaced with octahydroindole-2-carboxylic acid | Equipotent to captopril and enalapril | Orally active |

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound/Analog | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Epidihydropinidine | P. aeruginosa, E. faecalis, C. albicans | 5.37 | - |

| Piperine with Ciprofloxacin | S. aureus | Markedly reduced MIC of ciprofloxacin | - |

| Substituted Piperidines (Compound 6) | B. subtilus | 0.75 | ≥ 6 |

| Substituted Piperidines (Compound 6) | E. coli, S. aureus | 1.5 | ≥ 6 |

Table 3: Nicotinic Acetylcholine Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| Nicotine | α4β2 | 777 |

| Piperidine Derivative (Compound 14) | AChBP | 105.6 |

| Piperidine Derivative (Compound 15) | AChBP | 2.8 |

Experimental Protocols for Biological Assays

Protocol for ACE Inhibition Assay (Spectrophotometric)

Principle:

This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-histidyl-leucine (HHL)

-

Borate buffer (pH 8.3)

-

1M HCl

-

Ethyl acetate

-

Test compounds (dissolved in an appropriate solvent)

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a microcentrifuge tube, add 20 µL of the test compound solution (or buffer for control).

-

Add 10 µL of ACE solution (0.25 U/mL) and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of 8 mM HHL substrate solution.

-

Incubate the mixture for 60 minutes at 37°C.

-

Stop the reaction by adding 62.5 µL of 1M HCl.

-

Extract the hippuric acid formed with 375 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under vacuum.

-

Re-dissolve the residue in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle:

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for sterility controls) with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizing Pathways and Relationships

Signaling Pathways

The biological effects of 1-methylpiperidine-2-carboxylic acid analogs can be attributed to their interaction with specific signaling pathways.

Caption: ACE Inhibition Pathway.

Caption: Nicotinic Acetylcholine Receptor Signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel piperidine analogs.

Caption: Drug Discovery Workflow.

Structure-Activity Relationships (SAR)

The biological activity of 1-methylpiperidine-2-carboxylic acid analogs is highly dependent on their structural features.

Caption: Structure-Activity Relationships.

Key SAR findings include:

-

N-Ring with Carboxylic Acid: The presence of a carboxylic acid on the piperidine ring is often crucial for mimicking the C-terminal carboxylate of ACE substrates, thus contributing to ACE inhibitory activity.

-

Hydrophobic Substituents: Large, hydrophobic groups on the piperidine ring can enhance potency for certain targets by increasing interactions with hydrophobic pockets in the active site.

-

Stereochemistry: The stereochemistry at the carbon bearing the carboxylic acid is often critical for biological activity, as enzymes and receptors are chiral and interact stereospecifically.

-

Positional Isomerism: The position of the carboxylic acid group (2, 3, or 4) significantly influences the molecule's conformation and its ability to bind to biological targets.

References

- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-methylpiperidine-2-carboxylic acid hydrochloride, a chiral piperidine derivative utilized as a pharmaceutical intermediate.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound is a white crystalline solid.[1] It is soluble in polar solvents such as methanol and water.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 179.64 g/mol | [1][2][3][4] |

| CAS Number | 25271-35-6 or 136312-85-1 | [2][3][4][5] |

| Physical Form | Solid | [1] |

| Melting Point | 208–210°C (ethanol/ether) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The GHS classification indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6]

| Classification | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

-

Exclamation Mark (GHS07)

Signal Word:

-

Warning [3]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] | P302+P352: IF ON SKIN: Wash with plenty of water.[3] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3] | P501: Dispose of contents/container to an approved waste disposal plant.[3] |

| P264 | Wash skin thoroughly after handling.[3] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | P405: Store locked up.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | P319: Get medical help if you feel unwell.[3] | ||

| P321: Specific treatment (see supplemental first aid instruction on this label).[3] | ||||

| P332+P317: If skin irritation occurs: Get medical help.[3] | ||||

| P362+P364: Take off contaminated clothing and wash it before reuse.[3] |

Experimental Protocols: Safe Handling and Storage

Detailed experimental protocols for specific applications of this compound are not publicly available. The following are best-practice guidelines for handling and storage in a research setting.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if contaminated.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA approved respirator.[9]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid the formation of dust and aerosols.[7]

-

Wash hands thoroughly after handling.[3]

-

Ground all equipment containing the material to prevent static discharge.[10]

Storage Procedures:

-

Keep the container tightly closed in a dry and well-ventilated place.[3][8]

-

Store away from incompatible materials, such as strong oxidizing agents.[11]

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] For large fires, water spray, fog, or alcohol-resistant foam can be used.[12]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[9]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Accidental Release Measures:

-